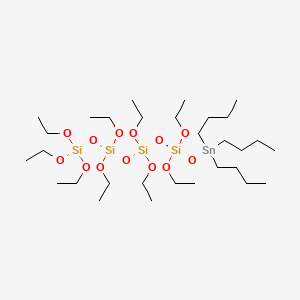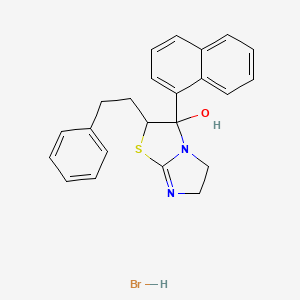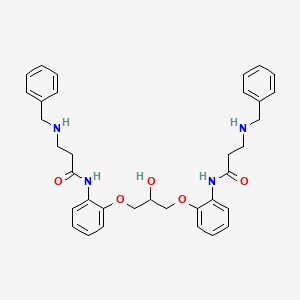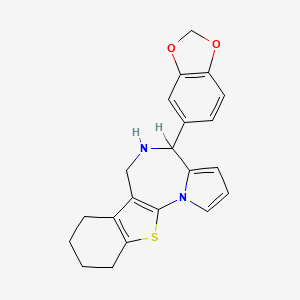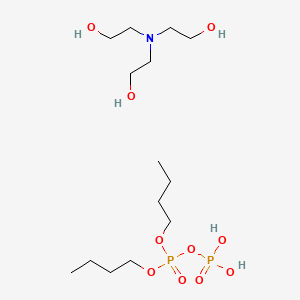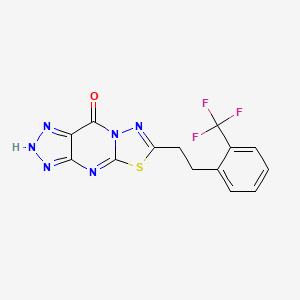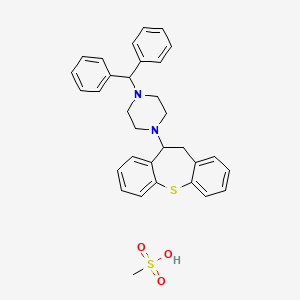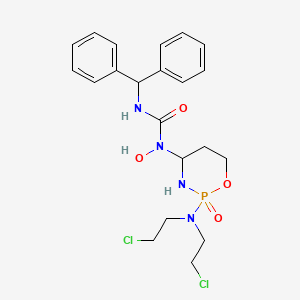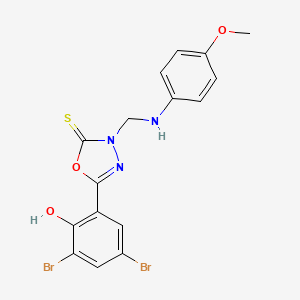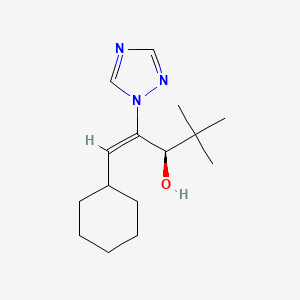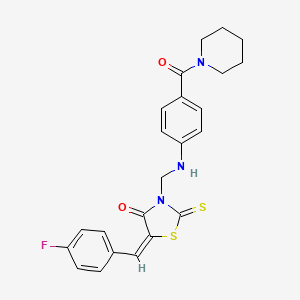
Piperidine, 1-(4-(((5-((4-fluorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5655030 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of BRN 5655030 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of BRN 5655030. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of BRN 5655030 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
BRN 5655030 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution.
Wissenschaftliche Forschungsanwendungen
BRN 5655030 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: BRN 5655030 is used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BRN 5655030 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
BRN 5655030 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include analogs or derivatives of BRN 5655030.
Uniqueness: The unique properties of BRN 5655030, such as its reactivity and specific applications, distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
104183-61-1 |
|---|---|
Molekularformel |
C23H22FN3O2S2 |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22FN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
InChI-Schlüssel |
XGDLSYPGHIDFPG-XSFVSMFZSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=S |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



